molecular formula C46H71N11O11S B12765564 Phyllolitorin, leu-8- CAS No. 87734-76-7

Phyllolitorin, leu-8-

Cat. No.: B12765564
CAS No.: 87734-76-7
M. Wt: 986.2 g/mol
InChI Key: OXNNISAYYLBJKU-IXSLUFBNSA-N
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Description

Evolutionary and Phylogenetic Context of Amphibian Bombesin-like Peptides

The bombesin-like peptide family is a considerable group of peptides initially found in the skin of amphibians, where they are known to stimulate the contraction of smooth muscle. ebi.ac.uk Subsequently, they were discovered to be widely present in the neural and endocrine cells of mammals. ebi.ac.uk

Classification within the Bombesin (B8815690), Ranatensin (B1678805), and Phyllolitorin (B10795356) Subfamilies

Amphibian bombesin-like peptides are traditionally categorized into three main subfamilies based on the amino acid at the third position from the C-terminus. oup.commdpi.com

Bombesin Subfamily: Characterized by a histidine residue at this position and includes peptides like bombesin and alytesin. ebi.ac.ukoup.com

Ranatensin Subfamily: Also defined by a histidine residue and includes ranatensin, litorin (B1674895), and Rohdei litorin. ebi.ac.ukoup.com

Phyllolitorin Subfamily: Uniquely characterized by a serine residue at the third position from the C-terminus. This subfamily includes [Leu⁸]Phyllolitorin and [Phe⁸]Phyllolitorin. ebi.ac.ukoup.com

Phylogenetic analysis of the prohormones for these peptides suggests a closer relationship between the phyllolitorin, bombesin, and ranatensin prohormones than to mammalian gastrin-releasing peptide (GRP) and neuromedin B (NMB) prohormones. oup.com This has led to a proposed reclassification into a GRP subfamily, an NMB subfamily, and a "skin peptide" subfamily, which encompasses the amphibian peptides. oup.com

Origin and Discovery from Phyllomedusa sauvagei Skin Secretions

[Leu⁸]Phyllolitorin was originally isolated from the skin secretions of the South American waxy monkey leaf frog, Phyllomedusa sauvagei. oup.comoxfordreference.comjst.go.jp The skin of this frog is a rich source of various bioactive peptides. ebi.ac.uknih.gov The discovery of phyllolitorins, including the [Leu⁸] form, added a new branch to the bombesin-like peptide family. oup.compnas.org These peptides are synthesized as part of a larger 90-amino acid precursor protein. oup.comoxfordreference.com

Primary Structural Relationships to Parent Phyllolitorin and Related Peptides

[Leu⁸]Phyllolitorin is a nonapeptide, meaning it is composed of nine amino acids. oup.com Its structure is closely related to other members of the phyllolitorin group and the broader bombesin family.

The key structural feature that distinguishes phyllolitorins is the serine residue at the third position from the C-terminus, in contrast to the histidine found in the bombesin and ranatensin families. oup.com Within the phyllolitorin subfamily, there are two primary forms:

[Leu⁸]Phyllolitorin: Contains a leucine (B10760876) residue at position 8. oup.com

[Phe⁸]Phyllolitorin: Contains a phenylalanine residue at position 8, showing a resemblance to ranatensin. oup.com

The parent peptide, litorin, is part of the ranatensin subfamily and has a histidine residue instead of serine. nih.gov Another related peptide is [Thr⁵,Leu⁸]Phyllolitorin. nih.gov The difference between the messenger RNAs encoding [Leu⁸]Phyllolitorin and [Phe⁸]Phyllolitorin is just a single nucleotide change from cytosine to thymine (B56734). oup.com

Table 1: Structural Comparison of Selected Bombesin-like Peptides

PeptideSubfamilyC-terminal Sequence
[Leu⁸]Phyllolitorin Phyllolitorin-Gly-Ser-Leu-Met-NH₂
[Phe⁸]Phyllolitorin Phyllolitorin-Gly-Ser-Phe-Met-NH₂
Litorin Ranatensin-Gly-His-Phe-Met-NH₂
Bombesin Bombesin-Gly-His-Leu-Met-NH₂
Ranatensin Ranatensin-Gly-His-Phe-Met-NH₂

Comparative Analysis with Mammalian Bombesin-like Peptides

While the phyllolitorin subfamily has, to date, only been identified in amphibians, two major families of bombesin-like peptides are found in mammals: Gastrin-Releasing Peptide (GRP) and Neuromedin B (NMB). nih.govoup.com

Gastrin-Releasing Peptide (GRP): Considered the mammalian equivalent of bombesin. pnas.orgokayama-u.ac.jp It shares the characteristic C-terminal sequence -Gly-His-Leu-Met-NH₂. mdpi.comehu.eus

Neuromedin B (NMB): The mammalian homolog of ranatensin, with a C-terminal sequence of -Gly-His-Phe-Met-NH₂. oup.comehu.eus

Phylogenetic studies indicate that GRP and NMB have evolved independently from a common ancestral gene and that GRP is not a direct orthologue of amphibian bombesin. okayama-u.ac.jpsciencedaily.com The GRP system is widely conserved across vertebrates, whereas the NMB/bombesin system appears to have diversified, particularly in frog species. sciencedaily.comnih.gov To date, a mammalian homolog of phyllolitorin has not been discovered. oup.commdpi.com

Properties

CAS No.

87734-76-7

Molecular Formula

C46H71N11O11S

Molecular Weight

986.2 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C46H71N11O11S/c1-23(2)17-32(43(65)53-30(39(47)61)15-16-69-8)55-45(67)35(22-58)52-37(60)21-49-46(68)38(25(5)6)57-40(62)26(7)50-42(64)34(19-27-20-48-29-12-10-9-11-28(27)29)56-44(66)33(18-24(3)4)54-41(63)31-13-14-36(59)51-31/h9-12,20,23-26,30-35,38,48,58H,13-19,21-22H2,1-8H3,(H2,47,61)(H,49,68)(H,50,64)(H,51,59)(H,52,60)(H,53,65)(H,54,63)(H,55,67)(H,56,66)(H,57,62)/t26-,30-,31-,32-,33-,34-,35-,38-/m0/s1

InChI Key

OXNNISAYYLBJKU-IXSLUFBNSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCC(=O)N3

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C3CCC(=O)N3

Origin of Product

United States

Molecular Biology and Precursor Processing of Leu8 Phyllolitorin

Genomic and Complementary DNA (cDNA) Cloning and Characterization

To understand the biosynthesis of [Leu⁸]phyllolitorin, researchers cloned complementary DNAs (cDNAs) from the skin of Phyllomedusa sauvagei. nih.gov The process involved constructing and screening a cDNA library. oup.com Sequence analysis of the isolated clones revealed an open reading frame of 270 nucleotides. oup.com Interestingly, the cDNAs encoding both [Leu⁸]phyllolitorin and [Phe⁸]phyllolitorin were found to be identical except for a single nucleotide difference, a C to T change, in the codon for the eighth amino acid residue. oup.com This finding was crucial as it pointed towards a post-transcriptional mechanism for generating these two distinct peptides. nih.gov

Prohormone Structure and Deduced Amino Acid Sequence

The cloned cDNA sequence allowed for the deduction of the amino acid sequence of the [Leu⁸]phyllolitorin precursor protein. oup.com This prohormone is a 90-amino acid polypeptide that undergoes several processing steps to yield the final, active nonapeptide. oxfordreference.com

ComponentLength (Amino Acids)Function
Signal Peptide~22Directs the prohormone into the secretory pathway
N-terminal Extension Peptide~35Flanking peptide, removed during processing
[Leu⁸]Phyllolitorin9The final bioactive peptide
C-terminal Extension Peptide~24Flanking peptide, removed during processing

The N-terminus of the prohormone contains a hydrophobic signal peptide sequence. oup.com This sequence is essential for targeting the precursor protein to the endoplasmic reticulum and into the secretory pathway for further processing and eventual secretion from the cell.

The [Leu⁸]phyllolitorin sequence within the prohormone is flanked by an amino-terminal extension peptide and a carboxy-terminal extension peptide. oxfordreference.com These peptides are cleaved away during the maturation of the prohormone. oup.com

The prohormone contains specific cleavage sites that are recognized by processing enzymes. A dibasic Lys-Lys site is present immediately following the glycine (B1666218) residue that serves as the amide donor for the C-terminus of [Leu⁸]phyllolitorin. oup.com This post-translational amidation is a common feature of many bioactive peptides and is often crucial for their biological activity.

Mechanisms Generating Peptide Diversity

The existence of both [Leu⁸]phyllolitorin and [Phe⁸]phyllolitorin from nearly identical genetic templates highlights a key mechanism for generating peptide diversity.

The single nucleotide difference between the cDNAs for [Leu⁸]phyllolitorin (CTC codon) and [Phe⁸]phyllolitorin (TTC codon) is the result of a post-transcriptional modification process known as RNA editing. nih.govoup.com In this case, a specific uridine (B1682114) (U) in the pre-mRNA is converted to a cytidine (B196190) (C). nih.gov This U to C editing event alters the codon, leading to the incorporation of leucine (B10760876) instead of phenylalanine at the eighth position of the peptide. nih.govoup.com This RNA editing mechanism is a significant source of neuropeptide diversity, allowing for the generation of multiple peptide products from a single gene. nih.gov

Evidence for a Single Genomic DNA Form

Analysis of the complementary DNAs (cDNAs) encoding the precursors for [Leu8]Phyllolitorin and its related form, [Phe8]Phyllolitorin, from the skin of the frog Phyllomedusa sauvagei provides strong indirect evidence for a single gene encoding the phyllolitorin (B10795356) precursor. Molecular cloning studies revealed that the cDNAs for both peptide forms are identical in their nucleotide sequence, with the exception of a single base change—a C-to-T transition. This single nucleotide difference is precisely located in the codon that specifies the eighth amino acid of the final peptide, resulting in either a leucine (CTC) or a phenylalanine (TTC) residue.

The remarkable degree of identity between the two cDNAs makes it highly improbable that they originate from two separate genes. Instead, this finding has led researchers to hypothesize that both forms of phyllolitorin arise from the transcript of a single gene. The variation is likely introduced post-transcriptionally, potentially through an RNA editing mechanism that would convert a cytosine to a uracil (B121893) (which is read as thymine (B56734) in cDNA) in a portion of the mRNA transcripts. This model of a single gene source is the most parsimonious explanation for the existence of two nearly identical precursor mRNAs.

Transcriptional Expression and Tissue Distribution

The expression of the gene encoding the [Leu8]Phyllolitorin precursor exhibits a distinct and specific pattern of tissue distribution, as determined by highly sensitive molecular biology techniques.

Messenger RNA (mRNA) Localization via Northern Blot and RT-PCR

To determine the sites of gene expression, researchers utilized Northern blot and Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) to detect the presence of phyllolitorin precursor mRNA in various tissues of Phyllomedusa sauvagei.

Northern blot analysis identified the highest concentration of the precursor mRNA in the skin. Significantly lower levels of the transcript were detected in the brain, and only trace amounts were found in the gut. The more sensitive RT-PCR analysis confirmed these findings, corroborating the skin as the primary site of transcriptional activity for the [Leu8]Phyllolitorin precursor gene.

Table 1: Relative Distribution of [Leu8]Phyllolitorin Precursor mRNA

Tissue Expression Level Method of Detection
Skin Highest Northern Blot, RT-PCR
Brain Low Northern Blot, RT-PCR
Gut Lowest (Trace) Northern Blot, RT-PCR

In Situ Hybridization Analysis of Gene Expression

To further refine the localization of gene expression within the skin, in situ hybridization studies were conducted. This technique allows for the visualization of mRNA directly within the cellular structures of a tissue. The analysis revealed that the expression of the [Leu8]Phyllolitorin precursor gene is not diffuse throughout the skin but is specifically localized to the dermal granular glands. nih.govnih.govnih.gov

These specialized, multicellular glands are the primary sites for the synthesis and secretion of a vast array of bioactive peptides in amphibians, which are then released onto the skin's surface. nih.govnih.govnih.gov The confinement of the mRNA transcripts to these glands confirms that they are the specific cellular factories responsible for producing the [Leu8]Phyllolitorin precursor peptide.

Receptor Pharmacology and Molecular Mechanisms of Action

Binding Affinity and Selectivity for Bombesin (B8815690) Receptor Subtypes

[Leu-8]phyllolitorin, a member of the phyllolitorin (B10795356) group of amphibian peptides, demonstrates a distinct pattern of affinity for the mammalian bombesin receptor subtypes. mdpi.com Its pharmacological profile is largely defined by its relative ability to bind to and activate these receptors compared to other bombesin-like peptides.

Human and Rodent Bombesin Receptor Subtype 1 (BB1/NMBR) Interaction

The BB1 receptor, for which neuromedin B (NMB) is the preferential endogenous ligand, plays a role in various central and peripheral functions. upc.edu While comprehensive studies detailing the specific binding affinity (Kᵢ or IC₅₀) of [Leu-8]phyllolitorin for human and rodent BB1 receptors are not extensively documented in the current literature, binding displacement studies in rat brain homogenates suggest that it interacts with bombesin binding sites. However, these studies often use radiolabeled bombesin, which may not fully differentiate between BB1 and BB2 subtypes, and the binding displacement functions suggest the presence of more than one binding site. nih.gov

Human and Rodent Bombesin Receptor Subtype 2 (BB2/GRPR) Interaction

The BB2 receptor is preferentially activated by the gastrin-releasing peptide (GRP). upc.edu Research indicates that [Leu-8]phyllolitorin has a relatively low affinity for the BB2 receptor. nih.gov In studies using rat tissues, the pIC₅₀ value for [Leu-8]phyllolitorin at the BB2 receptor was determined to be 6.9, which corresponds to an IC₅₀ of 120 nM. guidetopharmacology.org Despite this moderate-to-low affinity, functional assays demonstrate that [Leu-8]phyllolitorin can act as an agonist at this receptor. In cultured fetal mouse lung tissue, [Leu-8]phyllolitorin at a concentration of 10 nM was shown to significantly increase branching morphogenesis, an effect that is mediated by bombesin receptors. nih.gov

Human and Rodent Bombesin Receptor Subtype 3 (BB3/BRS-3) Interaction

BRS-3 is classified as an orphan receptor because its endogenous ligand has not been identified, and it exhibits low affinity for all known naturally occurring bombesin-related peptides, including bombesin, GRP, and NMB. nih.govnih.gov Consequently, it is understood that [Leu-8]phyllolitorin, as a natural amphibian peptide, has a very low binding affinity for both human and rodent BB3 receptors. High-affinity ligands for BRS-3 are typically synthetic analogues specifically designed to target this receptor subtype. nih.govmdpi.com

Comparative Receptor Binding Profiles with Bombesin, Neuromedin C, and Other Analogues

When its binding affinity is compared to that of other well-characterized bombesin-like peptides, [Leu-8]phyllolitorin generally shows a lower affinity for bombesin receptor sites. A study using rat brain homogenates to assess the displacement of radiolabeled bombesin provided specific inhibitory concentrations (IC₅₀) that highlight this difference. Bombesin itself displayed the highest affinity, followed by Neuromedin C (NMC), with [Leu-8]phyllolitorin showing the lowest affinity of the three agonists tested. nih.gov

CompoundIC₅₀ (nM) for Bombesin Binding Site in Rat Brain95% Confidence Interval (nM)
Bombesin3.292.43–4.45
Neuromedin C (NMC)8.205.76–11.68
Phyllolitorin, leu-8-260190–340

Data sourced from Cowan et al. (1995). nih.gov

Species-Specific Differences in Agonist-Receptor Interactions

Significant species-specific differences exist in the pharmacology of bombesin receptors, which complicates the extrapolation of data from animal models to humans. nih.gov A critical finding is the marked divergence in agonist recognition between human and rat GRP (BB2) receptors. Studies have shown no correlation (r=0.131) between the binding affinities of various bombesin agonists for human versus rat BB2 receptors, indicating that the pharmacophore for this receptor differs significantly between the species. nih.gov

In contrast, the binding properties of the NMB (BB1) receptor are more conserved, with a strong positive correlation (r=0.71) between agonist affinities at human and rat BB1 receptors. nih.gov The pharmacology of the BB3 receptor also shows profound species-specific variations; for instance, certain synthetic agonists bind with high affinity to human and chicken BRS-3 but have very low affinity for the rodent orthologs. nih.govguidetopharmacology.org These findings underscore the importance of using human receptors for pharmacological profiling and suggest that data on [Leu-8]phyllolitorin obtained from rodent models, particularly regarding the BB2 receptor, may not accurately predict its activity in humans. nih.govresearchgate.net

Modulation of Associated Neurotransmitter Systems

The central administration of bombesin-like peptides is known to produce a range of behavioral effects, suggesting an interaction with various neurotransmitter systems. While research specifically detailing the effects of [Leu-8]phyllolitorin is limited, evidence points towards a modulation of opioid and dopamine (B1211576) pathways.

A study on thermoregulation in rats found that the hypothermic effect induced by the intracerebroventricular injection of [Leu-8]phyllolitorin was significantly enhanced by the administration of naloxone (B1662785), a non-selective opioid receptor antagonist. nih.gov This finding suggests a functional interaction between the pathways activated by [Leu-8]phyllolitorin and the endogenous opioid system. nih.gov

Furthermore, the broader family of bombesin-like peptides has been implicated in the modulation of the brain's reward circuitry. It has been suggested that these peptides may exert effects through the modulation of dopamine and/or GABA activity. nih.gov Direct injection of bombesins into the nucleus accumbens, a key area in the dopamine reward pathway, has been shown to stimulate dopamine release. nih.gov Although these studies did not specifically use [Leu-8]phyllolitorin, they provide a framework for its potential mechanism of action within the central nervous system.

Interaction with Dopaminergic Receptor Systems

While direct binding studies of Phyllolitorin, leu-8- to dopaminergic receptors are not extensively documented, research on the broader family of bombesin-like peptides suggests a potential for interaction with the dopaminergic system. Studies have shown that bombesin-like peptides can modulate dopamine release. For instance, direct injection of bombesins into the nucleus accumbens has been found to stimulate the release of dopamine, an effect that is inhibited by dopamine receptor antagonists. nih.gov Furthermore, bombesin-induced memory enhancement has been observed to be linked to the stimulation of the dopamine D1 receptor (DRD1)/cAMP/PKA pathway. nih.gov This suggests that the behavioral effects of bombesin-like peptides, and potentially Phyllolitorin, leu-8-, may be at least partially mediated through an indirect influence on dopaminergic signaling.

Influence on Serotonergic (5-HT) System Activity

Currently, there is a lack of specific research detailing the direct interaction of Phyllolitorin, leu-8- with serotonergic (5-HT) receptor systems. Further investigation is required to elucidate any potential modulatory effects of this peptide on serotonin (B10506) signaling pathways.

Potential Interactions with Neuropeptide Y System

The potential for interaction between Phyllolitorin, leu-8- and the Neuropeptide Y (NPY) system has not been a primary focus of research. However, given the complex interplay between various neuropeptide systems in regulating physiological functions, a functional interaction cannot be entirely ruled out and warrants further investigation.

Opiate Receptor Interaction in Thermoregulation

A significant body of evidence points to an interaction between Phyllolitorin, leu-8- and the opiate receptor system, particularly in the regulation of body temperature. Central injection of Phyllolitorin, leu-8- has been shown to induce hypothermia in rats exposed to a cold environment. nih.gov This hypothermic effect is notably enhanced by the administration of naloxone, a non-selective opioid receptor antagonist. nih.gov This potentiation by naloxone strongly suggests an interaction with opiate receptors in mediating this thermoregulatory response. nih.gov

Experimental Condition Observed Effect of Phyllolitorin, leu-8- Effect of Naloxone Co-administration Implication
Rats at 4°CHypothermiaEnhanced hypothermiaOpiate receptor interaction in thermoregulation
Rats at 22°C (Fasted and Fed)No significant change in body temperatureEnhanced hypothermic effectOpiate receptor interaction is present at ambient temperatures as well

Signaling Pathways Mediated by Receptor Activation (e.g., cAMP/PKA pathway, G protein coupled receptor family)

As a bombesin-like peptide, Phyllolitorin, leu-8- is known to exert its effects through the activation of G protein-coupled receptors (GPCRs), specifically bombesin receptors. nih.govnih.gov The binding of Phyllolitorin, leu-8- to these receptors initiates a cascade of intracellular signaling events.

Phyllolitorin, leu-8- has been shown to bind to bombesin receptor subtypes, although with a lower affinity compared to bombesin itself. nih.gov Despite this, it can be equipotent to bombesin in eliciting certain biological responses, such as scratching behavior. nih.gov This suggests that it may act through different bombesin receptor subtypes or that receptor affinity does not solely dictate the magnitude of the physiological response. nih.gov

The activation of bombesin receptors by bombesin-like peptides can lead to the enhancement of cyclic adenosine (B11128) monophosphate (cAMP) accumulation. nih.gov This process is thought to involve a dual mechanism: the activation of protein kinase C (PKC) and the release of E-type prostaglandins. nih.gov Although studies have not specifically focused on Phyllolitorin, leu-8-, it is plausible that it utilizes similar signaling pathways upon binding to bombesin receptors. The cAMP-dependent pathway, also known as the adenylyl cyclase pathway, is a major signaling cascade initiated by many GPCRs. wikipedia.orgcusabio.com Activation of this pathway leads to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets to mediate cellular responses. cusabio.com While bombesin receptor subtype 3 (BRS-3) activation has been shown not to be coupled to adenylate cyclase activation or inhibition, other bombesin receptors are known to modulate cAMP levels. nih.govnih.gov

Compound Receptor/Pathway Component Observed Interaction/Effect
Phyllolitorin, leu-8-Bombesin ReceptorsBinds to receptor subtypes, though with lower affinity than bombesin. nih.gov
Bombesin-like peptidesG protein-coupled receptorsActivation leads to intracellular signaling cascades. nih.gov
BombesincAMP accumulationEnhances cAMP levels through PKC activation and prostaglandin (B15479496) release. nih.gov
Phyllolitorin, leu-8-Opiate ReceptorsInteraction implicated in thermoregulation, enhanced by naloxone. nih.gov

In Vitro and Ex Vivo Biological Activities and Cellular Responses

Regulation of Cellular Proliferation and Growth

The bombesin-like peptide, [Leu-8]Phyllolitorin, demonstrates significant biological activity in the regulation of cellular proliferation and growth, particularly in the context of fetal lung development. Its effects have been characterized through various in vitro and ex vivo studies.

Current scientific literature available through the conducted searches does not provide specific data regarding the direct induction of cell proliferation by [Leu-8]Phyllolitorin in Swiss 3T3 cell lines. While bombesin-like peptides are recognized as potent mitogens for several fibroblast cell lines, specific studies detailing the effects of [Leu-8]Phyllolitorin on Swiss 3T3 cells have not been identified.

[Leu-8]Phyllolitorin plays a notable role in embryonic lung development by promoting the crucial process of branching morphogenesis. In studies using fetal mouse lung explants cultured in serum-free medium, [Leu-8]Phyllolitorin significantly augmented airway branching. nih.govjci.org At a concentration of 10 nM, it was observed to increase branching by 65% above control values. nih.govjci.org This suggests that bombesin-like peptides, including [Leu-8]Phyllolitorin, secreted by pulmonary neuroendocrine cells, may be integral to the architectural development of the lungs. nih.govjci.org

The growth-promoting effects of [Leu-8]Phyllolitorin in fetal lung tissue are further substantiated by its influence on DNA and phospholipid synthesis. The peptide has been shown to significantly augment the incorporation of [3H]Thymidine in cultured fetal lung buds, indicating an increase in DNA synthesis and cell proliferation. nih.govjci.org However, other research has noted that the effects of [Leu-8]Phyllolitorin on both [3H]Thymidine and [3H]Choline incorporation can yield variable results, suggesting complex regulatory mechanisms may be involved. nih.gov

Table 1: Effect of [Leu-8]Phyllolitorin on Fetal Mouse Lung Development

Parameter Agent Concentration Observed Effect Source
Branching Morphogenesis [Leu-8]Phyllolitorin 10 nM 65% increase above control nih.govjci.org
[3H]Thymidine Incorporation [Leu-8]Phyllolitorin Not Specified Significantly augmented nih.govjci.org

Pulmonary neuroendocrine cells (PNECs) are frequently localized at airway branch points in the developing lung. nih.govjci.org These cells are the source of bombesin-like peptides, such as Gastrin-Releasing Peptide (GRP). Research suggests a potential positive feedback loop where components of the airway branch points themselves may induce the differentiation of pulmonary neuroendocrine cells. nih.govjci.org This proposed mechanism would partly explain the high concentration of these cells at branch points and implies an indirect role for peptides like [Leu-8]Phyllolitorin in modulating the prevalence of their own cellular source during lung development. nih.govjci.org

The extracellular matrix component, fibronectin, is abundant at the branch points of developing airways and is implicated in branching morphogenesis. nih.govjci.org Studies have shown that fibronectin can induce the expression of the Gastrin-Releasing Peptide (GRP) gene in undifferentiated cell lines. nih.govjci.org Given that GRP and [Leu-8]Phyllolitorin are both bombesin-like peptides that promote branching, this interaction suggests a coordinated mechanism. nih.govjci.org It is hypothesized that fibronectin at branch points stimulates local PNECs to express and secrete these peptides, which in turn act locally to promote further branching. nih.govjci.org

Effects on Lung Development and Branching Morphogenesis in Fetal Lung Explants

Stimulation of Secretory Processes

As a member of the bombesin-like peptide family, [Leu-8]Phyllolitorin is associated with the stimulation of various secretory processes, particularly within the gastrointestinal tract. The broader family of bombesin-related peptides, which includes Gastrin-Releasing Peptide (GRP), is known to exert potent effects on secretion and hormone release from gastric, pancreatic, and other endocrine organs. nih.gov These peptides stimulate the release of multiple gut hormones, including gastrin and cholecystokinin. nih.govjci.org This action is mediated by specific receptors on endocrine cells, leading to intracellular signaling cascades that control hormone secretion.

Amylase Secretion from Mammalian Pancreas

Currently, there is no publicly available research data specifically detailing the in vitro or ex vivo effects of [Leu-8]Phyllolitorin on amylase secretion from the mammalian pancreas.

Secretion of Gastrointestinal Hormones (e.g., Cholecystokinin, Vasoactive Intestinal Peptide, Insulin)

At present, there is no specific research data available on the direct effects of [Leu-8]Phyllolitorin on the in vitro or ex vivo secretion of gastrointestinal hormones such as cholecystokinin, vasoactive intestinal peptide, or insulin (B600854).

Smooth Muscle Contraction Activity

[Leu-8]Phyllolitorin has been demonstrated to induce smooth muscle contraction in various preparations. In a parallel bioassay conducted on ten different smooth muscle preparations, [Leu-8]Phyllolitorin and phyllolitorin (B10795356) were found to be virtually equiactive in their ability to stimulate smooth muscle contraction. nih.gov However, both peptides were observed to be remarkably less potent than litorin (B1674895) in all tested preparations, with the exception of the rat urinary bladder. nih.gov

The nature of the contractions produced by the phyllolitorins, including [Leu-8]Phyllolitorin, and the promptness of the cessation of their action upon washing, suggest a looser binding of these peptides to their receptors and/or a more rapid inactivation when compared to litorin. nih.gov

Table 1: Relative Potency of [Leu-8]Phyllolitorin on Smooth Muscle Contraction Compared to Litorin

PreparationRelative Potency of [Leu-8]Phyllolitorin vs. Litorin
Various Smooth Muscles (e.g., ileum, large intestine, uterus)Less Potent
Rat Urinary BladderPotency not specified as less than Litorin

This table is based on the general findings of the comparative bioassay and does not provide specific numerical potency values.

Structure Activity Relationship Sar and Peptide Design

Analysis of Amino Acid Substitutions and their Functional Consequences

The biological activity of phyllolitorin (B10795356) peptides can be significantly altered by the substitution of specific amino acid residues. These substitutions can affect receptor binding affinity, efficacy, and selectivity, leading to either enhanced agonistic effects or the development of antagonistic properties.

The amino acid at position 8 of the phyllolitorin nonapeptide plays a crucial role in determining its biological activity. Natural phyllolitorins from the skin of the South American frog Phyllomedusa sauvagei include variants with either a Phenylalanine (Phe) or a Leucine (B10760876) (Leu) at this position. Comparative studies have revealed that [Leu8]phyllolitorin and [Phe8]phyllolitorin (the original phyllolitorin) are virtually equiactive in their effects on smooth muscle preparations. nih.gov This suggests that both the bulky aromatic side chain of phenylalanine and the aliphatic, branched side chain of leucine are well-tolerated at this position without a significant loss of activity.

In studies examining scratching behavior induced by bombesin-like peptides, [Leu8]phyllolitorin was found to be equipotent to bombesin (B8815690) in eliciting this response, despite having a lower binding affinity for the bombesin receptor. henrik-christiansen.de This highlights that the substitution at position 8 can modulate the peptide's efficacy and interaction with different receptor subtypes. henrik-christiansen.de

Below is a table summarizing the relative activities of these peptides.

CompoundSubstitution at Position 8Relative Biological Activity (Smooth Muscle Contraction)
PhyllolitorinPhenylalanine (Phe)Virtually equiactive to [Leu8]phyllolitorin
[Leu8]PhyllolitorinLeucine (Leu)Virtually equiactive to Phyllolitorin

The substitution of other amino acid residues within the phyllolitorin sequence can also have profound effects on its biological activity. Threonine (Thr), an essential amino acid, is known to play various physiological roles, including influencing cell growth and proliferation and acting as a nutritional modulator of the intestinal immune system. nih.govresearchgate.netexlibrisgroup.com Its incorporation into peptide structures can alter their conformation and interaction with receptors.

The tryptophan (Trp) residue at position 3 is of significant importance for the biological activity of bombesin-like peptides, including phyllolitorins. The synthetic analog [desTrp3,Leu8]phyllolitorin (DTP), which lacks the tryptophan at this position, has been shown to act as an antagonist to the scratching behavior induced by neuromedin C (NMC) and other bombesin-like peptides. henrik-christiansen.de

DTP dose-dependently inhibits NMC-induced scratching without affecting other grooming behaviors. henrik-christiansen.de Interestingly, while it antagonizes the effects of bombesin-like peptides, DTP itself has no affinity for the bombesin receptor site, suggesting it may exert its antagonistic effects through a different, yet unknown, physiological mechanism. henrik-christiansen.de This finding underscores the critical role of the tryptophan residue at position 3 for receptor binding and activation. The deletion of this amino acid transforms the peptide from an agonist to an antagonist, albeit one that may not act directly on the same receptor binding site.

The table below summarizes the activity of [desTrp3,Leu8]phyllolitorin.

CompoundModificationBiological Effect
[Leu8]Phyllolitorin-Agonist (induces scratching)
[desTrp3,Leu8]phyllolitorinDeletion of Tryptophan at position 3Antagonist (inhibits scratching induced by bombesin-like peptides)

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a peptide is intrinsically linked to its biological activity. Understanding the preferred conformations of Leu-8-phyllolitorin and its analogs in solution can provide valuable insights into how they interact with their receptors and how specific amino acid substitutions influence this interaction.

Computational methods, such as in silico conformational analysis, are powerful tools for predicting the three-dimensional structure of peptides. The simulated annealing method , often used in conjunction with molecular dynamics (MD) simulations, is a particularly effective technique for exploring the vast conformational space of flexible molecules like peptides. springernature.comresearchgate.netnih.gov This method mimics the process of annealing in metallurgy, where a material is heated and then slowly cooled to allow it to reach a state of minimum energy. In computational terms, the "temperature" is a parameter that controls the probability of accepting a conformational change that increases the energy of the system, allowing the peptide to overcome energy barriers and escape local energy minima to find its global minimum energy conformation. springernature.com

While specific studies applying the simulated annealing method to Leu-8-phyllolitorin are not extensively documented, this approach has been successfully used to analyze the conformational preferences of other peptides. henrik-christiansen.de For a peptide like Leu-8-phyllolitorin, simulated annealing could be employed to generate a representative ensemble of low-energy conformations, which could then be used to hypothesize how the peptide might bind to its receptor.

Experimental techniques are crucial for validating and refining the conformational models generated by computational methods. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a premier technique for determining the high-resolution structure of peptides in solution. springernature.comnih.govembrapa.br By analyzing the interactions between different atomic nuclei within the peptide, 2D NMR experiments can provide information about the distances between protons (Nuclear Overhauser Effect, NOE), which are then used as constraints to calculate the three-dimensional structure of the peptide. researchgate.net

Development of Analogues and Derivatives with Modified Pharmacological Profiles

The development of antagonistic analogues is a key strategy in pharmacology to probe the function of receptors and to create potential therapeutic agents that can block specific biological effects. nih.gov In the context of phyllolitorins, the synthetic analogue [desTrp³,Leu⁸]Phyllolitorin, also referred to as DTP, was designed to act as an antagonist. nih.govnih.gov This analogue is structurally similar to [Leu⁸]phyllolitorin but is characterized by the deletion of the tryptophan amino acid at position three of the peptide sequence. nih.gov

Functional studies have shown that [desTrp³,Leu⁸]Phyllolitorin effectively inhibits the scratching behavior induced by bombesin-like peptides, including neuromedin C (NMC). nih.govnih.gov This inhibitory action initially suggested that it might be acting as a competitive antagonist at the bombesin receptor. nih.govnih.gov However, subsequent binding studies revealed a more complex mechanism. Research demonstrated that [desTrp³,Leu⁸]Phyllolitorin does not exhibit binding affinity for the bombesin receptor site itself. nih.gov This finding indicates that its antagonistic effects are not due to direct receptor blockade but rather occur through a different, physiological mechanism of antagonism that remains to be fully elucidated. nih.gov

Table 1: Comparative Binding Affinities of Bombesin-like Peptides

PeptideIC₅₀ (Concentration for 50% Inhibition)Relative Affinity
Bombesin3.29 nMHighest
Neuromedin-C (NMC)8.20 nMIntermediate
[Leu⁸]Phyllolitorin0.26 µMLowest

This data, from a study on binding to bombesin receptor sites, shows the differing affinities of various agonists. nih.gov

A significant challenge in the therapeutic application of peptides is their low stability in vivo and rapid enzymatic degradation. nih.govqub.ac.uk To overcome these limitations, various chemical modification strategies have been developed to enhance their pharmacokinetic profiles. alliedacademies.orgnih.govresearchgate.net One of the most effective and widely used strategies is PEGylation, which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide. nih.govbachem.combiochempeg.com

PEGylation improves the pharmacological properties of peptides in several ways. The attached PEG polymer is highly hydrophilic and binds water molecules, which increases the peptide's hydrodynamic size. bachem.comnih.gov This larger size reduces the rate of renal filtration, thereby prolonging the peptide's circulation half-life. bachem.combiochempeg.com Additionally, the PEG chain can shield the peptide from proteolytic enzymes, further enhancing its stability in vivo. biochempeg.comnih.gov

Studies on bombesin analogues have demonstrated the success of this approach. The derivatization of a stabilized bombesin analogue with linear PEG molecules of varying sizes (5 kDa, 10 kDa, and 20 kDa) was shown to significantly improve stability in human plasma and in vivo. nih.gov Importantly, this modification did not negatively affect the high binding affinity of the analogues for their target, the gastrin-releasing peptide (GRP) receptors. nih.gov Among the different sizes tested, the bombesin derivative conjugated with a 5 kDa PEG molecule exhibited the most favorable pharmacokinetics, showing faster blood clearance and preferential excretion through the kidneys. nih.gov This demonstrates that PEGylation is an effective strategy for enhancing the stability and tumor-targeting potential of bombesin-based peptides and other related compounds. nih.gov

Advanced Analytical and Spectroscopic Characterization

Surface-Enhanced Raman Scattering (SERS) Spectroscopy

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique used to study molecules adsorbed onto nanostructured metal surfaces. researchgate.netaps.org The enormous enhancement of the Raman signal allows for the detection and characterization of peptides at very low concentrations. nih.gov

The adsorption of [Leu8]phyllolitorin onto noble metal surfaces like silver (Ag), gold (Au), and copper (Cu) is a complex process governed by the interplay of electromagnetic and chemical enhancement mechanisms. scirp.org The interaction is primarily driven by the affinity of specific functional groups within the peptide for the metal.

For peptides containing aromatic residues, such as the tryptophan (Trp) in [Leu8]phyllolitorin, the indole (B1671886) ring is a primary site of interaction, particularly with gold surfaces. nih.gov The adsorption mechanism often involves a charge-transfer process between the peptide and the metal substrate, which contributes to the chemical enhancement of the SERS signal. scirp.org On silver nanoparticles, the adsorption of peptides can also be mediated by carboxylate (COO⁻) groups and protonated amine groups, leading to strong electrostatic interactions. nih.govnih.gov The choice of metal substrate can influence which functional groups preferentially bind; for instance, gold nanoparticles show a high affinity for indole moieties, while silver surfaces often show enhanced features from carboxylate and amino groups. scirp.orgnih.gov

Table 1: Adsorption Characteristics of Peptide Moieties on Different Metal Surfaces

Moiety Metal Surface Primary Interaction Type Reference
Indole Ring (Trp) Gold (Au) π-electron system interaction, Chemisorption nih.gov
Carboxylate (COO⁻) Silver (Ag) Electrostatic, Chemisorption nih.gov
Amine (NH₃⁺) Silver (Ag), Gold (Au) Ionic pair interactions (with counter-ions) nih.gov
Phenyl Ring (Phe) Gold (Au), Silver (Ag) π-electron system interaction nih.gov
Amide Bonds Silver (Ag) Dipole interaction nih.gov

This table provides an interactive overview of how different parts of a peptide like [Leu8]phyllolitorin are expected to interact with various metal surfaces used in SERS.

SERS spectra provide a molecular fingerprint that allows for the identification of the specific parts of the peptide interacting with the metal surface. For [Leu8]phyllolitorin, the key interacting moieties would be the tryptophan and phenylalanine rings, as well as the peptide backbone's amide and carbonyl groups.

Tryptophan (Trp) and Phenylalanine (Phe) Rings: The aromatic side chains of Trp and Phe are expected to be major contributors to the SERS spectrum. The high affinity of the Trp indole ring for gold surfaces makes its characteristic vibrational bands prominent markers for adsorption. nih.gov

Amide and Carbonyl Bonds: The amide bonds (-CONH-) of the peptide backbone can also interact with the metal surface. The position of the Amide I (mainly C=O stretching) and Amide III bands in the SERS spectrum can indicate the nature of this interaction and the secondary structure of the adsorbed peptide. nih.gov

Carboxylate Groups: The terminal carboxylate group (COO⁻) is a strong anchoring point, especially on silver nanoparticles. Its symmetric and asymmetric stretching vibrations are typically enhanced upon adsorption. nih.gov

The relative intensities of SERS bands can be used to deduce the orientation of the peptide on the surface. If bands corresponding to the Trp ring are significantly enhanced, it suggests an orientation where the Trp residue is in close proximity to the metal. Conversely, strong enhancement of carboxylate bands would imply the C-terminus is anchored to the surface.

Adsorption onto a surface can induce significant conformational changes in peptides. mdpi.com These changes can be monitored by observing shifts in the amide bands of the SERS spectrum. The aqueous environment and the interaction with nanoparticles can profoundly affect the peptide's secondary structure compared to its state in the solid phase or in solution. nih.gov

[Leu8]phyllolitorin belongs to the phyllolitorin (B10795356) group of bombesin-like peptides. wikipedia.org This family also includes bombesin (B8815690), gastrin-releasing peptide (GRP), and neuromedin B (NMB). wikipedia.orgnih.gov A comparative SERS analysis would highlight spectral differences arising from variations in their amino acid sequences.

For example, bombesin and GRP contain different aromatic residues compared to [Leu8]phyllolitorin. These differences would lead to distinct SERS spectra, particularly in the regions corresponding to side-chain vibrations. By comparing the spectra, one could identify unique spectral markers for each peptide, which is valuable for selective detection in complex mixtures. The conserved C-terminal region among many of these peptides might show similar SERS features, while variations in the N-terminal region would produce distinguishable spectral patterns.

Fourier-Transform Absorption Infrared (FTIR) and Raman Spectroscopy

FTIR and conventional Raman spectroscopy are powerful techniques for investigating the vibrational modes of peptides and determining their secondary structure. nih.govresearchgate.net Unlike SERS, these methods characterize the bulk properties of the sample rather than just the surface-adsorbed layer.

For [Leu8]phyllolitorin, FTIR and Raman spectra would be dominated by characteristic peptide backbone vibrations:

Amide I: (1600-1700 cm⁻¹) Primarily C=O stretching, highly sensitive to secondary structure.

Amide II: (1480-1575 cm⁻¹) N-H bending and C-N stretching.

Amide III: (1229-1301 cm⁻¹) A complex mix of C-N stretching and N-H bending.

These techniques can provide detailed information on the structural integrity and conformation of the peptide in solid or solution form, serving as a baseline for comparison with SERS data. nih.govnih.gov

Table 2: Expected Vibrational Bands for [Leu8]phyllolitorin in FTIR and Raman Spectroscopy

Wavenumber (cm⁻¹) Assignment Vibrational Mode
~1650 Amide I C=O Stretch
~1550 Amide II N-H Bend, C-N Stretch
~1300 Amide III C-N Stretch, N-H Bend
~3300 Amide A N-H Stretch
1000-1600 Aromatic Rings Trp, Phe Side-Chain Vibrations
2800-3000 Aliphatic C-H Leu, Met, Pro Side-Chain C-H Stretches

This interactive table summarizes the key vibrational bands that would be expected in the FTIR and Raman spectra of [Leu8]phyllolitorin, linking them to specific molecular motions within the peptide.

Electrochemical Methods (e.g., Applied Electrode Potential Effects on Peptide Adsorption)

Electrochemical methods can be combined with spectroscopic techniques to study how applied electrical potentials affect the adsorption, orientation, and conformation of [Leu8]phyllolitorin on conductive surfaces. By controlling the electrode potential, one can modulate the surface charge and influence the electrostatic interactions between the peptide and the substrate.

For instance, applying a positive potential to a gold electrode would attract negatively charged moieties of the peptide, such as the C-terminal carboxylate group. Conversely, a negative potential would favor the adsorption of positively charged groups. These potential-induced changes in adsorption and orientation can be monitored in real-time using techniques like SERS, providing dynamic information about the peptide-surface interface.

Pharmacological and Physiological Studies Non Human in Vivo

Thermoregulation Studies

Research has demonstrated that Phyllolitorin (B10795356), leu-8-, also known as [Leu8]phyllolitorin, can induce hypothermia in rodents, but this effect is contingent on the ambient temperature. Central administration of [Leu8]phyllolitorin via intracerebroventricular (ICV) injection has been shown to cause a drop in body temperature in rats exposed to a cold environment of 4°C. nih.gov However, this hypothermic effect was not observed when the animals were maintained at a standard ambient temperature of 22°C. nih.gov This suggests that the thermoregulatory effects of this peptide are more pronounced under conditions of cold stress. nih.gov

Table 1: Effect of [Leu8]phyllolitorin on Rectal Temperature in Rats at Different Ambient Temperatures

Ambient TemperatureEffect on Body Temperature
4°CHypothermia
22°CNo significant change

The mechanism behind [Leu8]phyllolitorin-induced hypothermia appears to involve the endogenous opiate receptor system. Studies have shown that the administration of naloxone (B1662785), a non-selective opioid receptor antagonist, enhances the hypothermic effect of [Leu8]phyllolitorin. nih.gov This potentiation of hypothermia by naloxone was observed in both fasted and fed rats at both cold (4°C) and ambient (22°C) temperatures, indicating a clear interaction with opiate receptors in the regulation of body temperature. nih.gov

Behavioral Responses

Central administration of bombesin-like peptides, a family to which [Leu8]phyllolitorin belongs, is known to elicit characteristic behavioral responses in rodents. nih.gov Specifically, intracerebroventricular injection of [Leu8]phyllolitorin has been demonstrated to induce significant grooming and scratching behaviors in rats. nih.gov While both behaviors are observed, scratching is a particularly prominent effect. bohrium.com The duration of these behaviors can be long-lasting, with scratching continuing for up to 30 minutes post-injection. nih.gov

The scratching behavior induced by [Leu8]phyllolitorin can be attenuated by specific antagonists. A synthetic analogue, [desTrp3,Leu8]phyllolitorin (DTP), has been shown to inhibit the scratching induced by [Leu8]phyllolitorin. nih.gov Co-administration of DTP with [Leu8]phyllolitorin results in a significant reduction in scratching behavior. nih.govbohrium.com This antagonism is surmountable, meaning that increasing the dose of [Leu8]phyllolitorin can overcome the inhibitory effect of DTP. nih.govbohrium.com The dose-effect curve for [Leu8]phyllolitorin-induced scratching is shifted to the right by 22-fold in the presence of DTP, indicating a potent antagonistic action. nih.gov Interestingly, DTP does not appear to bind to the bombesin (B8815690) receptor site, suggesting it may exert its antagonistic effect through a different physiological mechanism. nih.govbohrium.com

Table 2: Effect of [desTrp3,Leu8]phyllolitorin (DTP) on [Leu8]phyllolitorin-Induced Scratching in Rats

CompoundED₅₀ (Baseline)ED₅₀ (with DTP)Fold Shift
[Leu8]phyllolitorin0.78 µg (0.51–1.20 µg)17.36 µg (8.19–36.80 µg)22

ED₅₀ represents the dose required to produce 50% of the maximal effect. Data presented with 95% confidence intervals in parentheses. bohrium.com

Gastrointestinal and Metabolic Effects

As a member of the bombesin-like peptide family, [Leu8]phyllolitorin is expected to have effects on the gastrointestinal and metabolic systems. This family of peptides is known to regulate gastrointestinal hormone release and motility. nih.gov In vitro bioassays have shown that [Leu8]phyllolitorin can induce contraction of various smooth muscle preparations from the gastrointestinal tract, including the ileum and large intestine, although it is generally less potent than litorin (B1674895) in this regard. nih.gov Bombesin-like peptides are also implicated in the short-term control of food intake, acting as satiety signals. bohrium.com Furthermore, this peptide family plays a role in glucose homeostasis. nih.gov However, specific in vivo studies detailing the direct effects of Phyllolitorin, leu-8- on gastrointestinal transit, food intake, and metabolic parameters such as blood glucose and insulin (B600854) levels are not extensively documented in the current literature.

Hypertensive Action in Canines

Direct research on the hypertensive action of Phyllolitorin, leu-8- specifically in canine models is not extensively detailed in the available scientific literature. However, foundational research on bombesin-like peptides, including phyllolitorins, has provided some insight into their effects on blood pressure, primarily in other animal models.

A significant comparative study evaluated the biological activity of Phyllolitorin, leu-8- and its close analogue, phyllolitorin, on various smooth muscle preparations and on the blood pressure of rats. nih.gov In these bioassays, Phyllolitorin, leu-8- was found to be virtually equiactive with phyllolitorin. nih.gov The study noted that while bombesin generally elicits a hypertensive response in most species, the phyllolitorins displayed a different pharmacological profile. One study noted that phyllolitorins, as a group, tend to lower systemic blood pressure in dogs and monkeys, which is in contrast to the hypertensive effects observed with bombesin. oup.com However, the bioassay conducted on rats demonstrated that both Phyllolitorin, leu-8- and phyllolitorin were significantly less potent than the related peptide litorin in affecting blood pressure. nih.gov

The precise quantitative effects and the full dose-response relationship for Phyllolitorin, leu-8- in canines remain an area requiring more specific investigation.

Table 1: Comparative Activity of Phyllolitorin, leu-8- on Rat Blood Pressure

CompoundRelative Potency Compared to LitorinObserved Effect in Rats
Phyllolitorin, leu-8-Markedly less potentModulates blood pressure
Litorin100% (Reference)Modulates blood pressure

This table is based on qualitative descriptions from the cited research, as specific quantitative data was not available.

Stimulatory Effects on Rodent and Guinea Pig Colon

Phyllolitorin, leu-8- is part of the bombesin-like peptide family, which is known to stimulate smooth muscle contraction. crucibleoftheheart.comwikipedia.org The effects of Phyllolitorin, leu-8- on the gastrointestinal tract have been assessed as part of a broad parallel bioassay. nih.gov

This research involved testing the peptide on ten different smooth muscle preparations, which included the large intestine of rats and guinea pigs. nih.gov The findings indicated that Phyllolitorin, leu-8- exerts a stimulatory (contractile) effect on these tissues. nih.gov In terms of potency, Phyllolitorin, leu-8- was found to be nearly identical in activity to phyllolitorin. However, both of these phyllolitorins were observed to be remarkably less potent in their stimulatory action on the large intestine when compared to litorin. nih.gov The study also suggested that the nature of the contractions produced by the phyllolitorins, and the speed at which their action ceased after washing the tissue, might indicate a looser binding to their receptors or a more rapid inactivation compared to litorin. nih.gov

Table 2: Stimulatory Effects of Phyllolitorin, leu-8- on Large Intestine Preparations

Animal ModelTissueObserved EffectPotency Relative to Litorin
RatLarge IntestineContractionMarkedly lower
Guinea PigLarge IntestineContractionMarkedly lower

This table summarizes the findings from the comparative bioassay. nih.gov

Anorexigenic Activity in Avian Models

There is a lack of specific scientific studies focusing on the anorexigenic (appetite-suppressing) activity of Phyllolitorin, leu-8- in avian models. Research into the effects of bombesin-like peptides on food intake has been conducted in birds, but these studies have focused on other members of the peptide family, such as bombesin itself or gastrin-releasing peptide (GRP). nih.gov Therefore, no detailed research findings or data tables on the specific anorexigenic effects of Phyllolitorin, leu-8- in avian species can be provided at this time.

Antidipsogenic Activity

Specific research investigating the antidipsogenic (water intake-suppressing) activity of Phyllolitorin, leu-8- is not available in the current body of scientific literature. While centrally administered bombesin has been shown to reduce drinking behavior in some models, these findings have not been specifically replicated or tested with Phyllolitorin, leu-8-. nih.gov Consequently, there are no detailed research findings or data to report for this specific activity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.